4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine
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Overview
Description
4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a piperazine ring, a pyrimidine ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps, starting with the preparation of the thiadiazole ring. One common method involves the reaction of hydrazonoyl halides with potassium thiocyanate or thiosemicarbazide derivatives . The piperazine ring can be introduced through nucleophilic substitution reactions, while the pyrimidine ring is often synthesized via cyclization reactions involving appropriate precursors . The final step involves the incorporation of the morpholine ring through nucleophilic substitution or cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines .
Scientific Research Applications
4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The thiadiazole ring, for example, can interact with enzymes and receptors, leading to inhibition or activation of specific biological processes . The piperazine and pyrimidine rings can also contribute to the compound’s activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-{6-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to its combination of multiple functional groups, which confer a wide range of chemical reactivity and biological activity. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
4-[6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N7OS/c1-12-18-19-15(24-12)22-4-2-20(3-5-22)13-10-14(17-11-16-13)21-6-8-23-9-7-21/h10-11H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBFAFARHKLVOTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N7OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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